molecular formula C4H2F6 B3425303 2,2,2-Trifluoroethyl CAS No. 407-60-3

2,2,2-Trifluoroethyl

Cat. No. B3425303
CAS RN: 407-60-3
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl” is a chemical compound that is often used as a building block in organic chemistry . It is a part of various compounds such as 2,2,2-Trifluoroethyl trifluoroacetate and (2,2,2-Trifluoroethyl)benzene . It is also used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .


Synthesis Analysis

The synthesis of “2,2,2-Trifluoroethyl” involves various methods. For instance, a copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles has been developed . Another method involves the use of bis(2,2,2-trifluoroethyl)carbonate in the parallel synthesis of unsymmetrical aliphatic ureas . An oxytrifluoromethylation method has also been reported for the construction of oxazoles and furans motif .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethyl” can be represented by the formula CHF . The average mass of this compound is 83.033 Da and the monoisotopic mass is 83.010857 Da .


Chemical Reactions Analysis

“2,2,2-Trifluoroethyl” is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids . It is used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trifluoroethyl” include a boiling point of 62-63 ℃, a refractive index of 1.3, and a density of 1.404 g/mL at 25 ℃ .

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluoroalkylation reactions, including trifluoroethylation, play a crucial role in enhancing the physical, chemical, and biological properties of molecules. The development of aqueous fluoroalkylation techniques marks significant progress toward environmentally friendly synthesis, employing water as a solvent or reactant. These methods have broadened the scope of green chemistry by facilitating the efficient incorporation of fluorinated groups into target molecules under mild conditions. Such advancements are pivotal in the design of new pharmaceuticals, agrochemicals, and functional materials, showcasing the versatile applications of trifluoroethyl groups in organic synthesis (Hai‐Xia Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental fate of polyfluoroalkyl chemicals, which include trifluoroethyl-containing compounds, has been a subject of extensive research. Studies have focused on the microbial degradation pathways of these compounds, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and degradation products of trifluoroethyl compounds is crucial for assessing their environmental impact and for the development of strategies to mitigate pollution. This research area highlights the intersection of trifluoroethyl applications with environmental science and emphasizes the need for sustainable practices in chemical manufacturing and disposal (Jinxia Liu & Sandra Mejia Avendaño, 2013).

CF Bond Activation and Synthesis of Fluorinated Compounds

Research on the activation of C-F bonds in aliphatic fluorides, including trifluoroethyl groups, has opened new avenues for synthesizing fluorinated building blocks and non-fluorinated products. These studies have led to innovative methods for transforming compounds with trifluoroethyl groups, utilizing various activation strategies such as Lewis acids, transition metals, and rare earth metals. This field of study is fundamental for developing new synthetic routes and for the creation of fluorinated molecules with enhanced properties for use in pharmaceuticals, agrochemicals, and material science (Qian Shen et al., 2015).

Trifluoromethylpyrazoles in Medicinal Chemistry

Trifluoromethylpyrazoles have garnered attention for their potential as anti-inflammatory and antibacterial agents. The presence of a trifluoroethyl group, particularly in strategic positions on the pyrazole nucleus, has been linked to variations in the activity profile of these compounds. This highlights the significance of trifluoroethyl and related groups in drug design, underscoring their impact on the pharmacodynamic and pharmacokinetic properties of antitubercular agents. Such research underscores the role of trifluoroethyl groups in enhancing the efficacy and safety profiles of pharmaceutical agents (Kamalneet Kaur et al., 2015).

Safety And Hazards

“2,2,2-Trifluoroethyl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “2,2,2-Trifluoroethyl” involve its potential use in various fields. For instance, it has potential applications in 19F magnetic resonance imaging . It is also being studied for its potential use in the construction of complex chiral pyrrolidine bispirooxindole skeletons .

properties

IUPAC Name

(E)-1,1,1,4,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLSXYRJFEOTA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl

CAS RN

66711-86-2
Record name (2E)-1,1,1,4,4,4-Hexafluoro-2-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2E)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-1,1,1,4,4,4-hexafluoro-2-butene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.450
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Record name (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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